molecular formula C9H13NOS B183062 N-tert-butylthiophene-2-carboxamide CAS No. 90642-98-1

N-tert-butylthiophene-2-carboxamide

Cat. No.: B183062
CAS No.: 90642-98-1
M. Wt: 183.27 g/mol
InChI Key: HWRDAEJCROHFNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identifier Summary N-tert-butylthiophene-2-carboxamide is an organic compound classified as a heterocyclic carboxamide. Its molecular formula is C 9 H 13 NOS, yielding a molecular weight of 183.27 g/mol . This compound features a thiophene ring, a five-membered aromatic heterocycle containing sulfur, linked via a carboxamide group to a tert-butyl substituent. Research Applications and Biological Significance Thiophene carboxamide derivatives are a significant scaffold in medicinal chemistry with demonstrated potential in several research areas. While specific biological data for this compound is limited in the public domain, studies on highly similar compounds reveal valuable research trajectories. One primary area of investigation is anticancer research . Thiophene carboxamide derivatives have been synthesized and evaluated as biomimetics of the potent anticancer agent Combretastatin A-4 (CA-4) . These compounds exhibit antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma (Hep3B), by targeting the tubulin-colchicine-binding pocket, disrupting microtubule assembly and leading to cell cycle arrest . The thiophene ring is critical for this interaction due to its high aromaticity, which facilitates binding within the tubulin protein . Another promising field of study is antiviral research . Heterocyclic carboxamides incorporating thiophene and other rings have shown potent activity against norovirus . Structure-Activity Relationship (SAR) studies highlight that specific halogen substitutions on the thiophene ring are essential for strong antiviral efficacy, suggesting the this compound core is a versatile template for further optimization in developing antiviral agents . Usage and Handling Notes This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

N-tert-butylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-9(2,3)10-8(11)7-5-4-6-12-7/h4-6H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRDAEJCROHFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401937
Record name N-(tert-butyl)-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90642-98-1
Record name N-(tert-butyl)-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-TERT-BUTYL-2-THIOPHENECARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Conditions

  • Catalyst Activation : Cu(OTf)₂ facilitates the electrophilic activation of Boc₂O, generating a reactive tert-butyl carbocation intermediate.

  • Nitrile Attack : Thiophene-2-carbonitrile undergoes nucleophilic attack by the tert-butyl carbocation, forming an iminium ion intermediate.

  • Hydrolysis : The iminium ion is hydrolyzed to yield the final amide product.

Optimized Parameters

  • Catalyst Loading : 10 mol% Cu(OTf)₂

  • Temperature : Room temperature (25°C)

  • Reaction Time : 6–8 hours

  • Yield : Up to 94%

Advantages

  • Solvent-free conditions reduce environmental impact.

  • High functional group tolerance with aromatic and heteroaromatic nitriles.

  • Minimal purification required due to high conversion rates.

Limitations

  • Requires stoichiometric Boc₂O, increasing cost.

  • Thiophene-2-carbonitrile may require synthesis from thiophene-2-carboxylic acid via dehydration.

Condensation of Thiophene-2-Carboxylic Acid with tert-Butylamine

This classical amidation strategy involves coupling thiophene-2-carboxylic acid with tert-butylamine using carbodiimide-based coupling agents, such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), alongside 4-dimethylaminopyridine (DMAP) as a catalyst.

Reaction Protocol

  • Activation of Carboxylic Acid : Thiophene-2-carboxylic acid is activated by DCC/EDC to form an O-acylisourea intermediate.

  • Nucleophilic Attack : tert-Butylamine attacks the activated carbonyl, displacing the leaving group to form the amide bond.

  • Workup : The urea byproduct is filtered, and the crude product is purified via recrystallization or column chromatography.

Optimized Parameters

  • Coupling Agent : DCC (1.2 equiv)

  • Catalyst : DMAP (0.1 equiv)

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature

  • Yield : 70–85%

Advantages

  • Straightforward for laboratories with access to coupling reagents.

  • Compatible with sensitive functional groups due to mild conditions.

Limitations

  • Requires stoichiometric coupling agents, generating waste.

  • Labor-intensive purification steps.

tert-Butylation via Nucleophilic Substitution

A less conventional route involves tert-butylation of pre-formed thiophene-2-carboxamide using tert-butyl halides or sulfonates in the presence of a base. For example, thiophene-2-carboxamide reacts with tert-butyl bromide in dimethyl sulfoxide (DMSO) using potassium carbonate as a base.

Reaction Scheme

Thiophene-2-carboxamide+(CH3)3CBrK2CO3,DMSOThis compound+HBr\text{Thiophene-2-carboxamide} + (\text{CH}3)3\text{CBr} \xrightarrow{\text{K}2\text{CO}3, \text{DMSO}} \text{this compound} + \text{HBr}

Optimized Parameters

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DMSO or toluene

  • Temperature : 80–100°C

  • Reaction Time : 12–24 hours

  • Yield : 50–65%

Advantages

  • Utilizes readily available alkylating agents.

  • No specialized catalysts required.

Limitations

  • Moderate yields due to competing side reactions.

  • High temperatures may degrade sensitive substrates.

Comparative Analysis of Methods

Parameter Ritter Reaction Condensation tert-Butylation
Starting Materials Thiophene-2-carbonitrileThiophene-2-carboxylic acidThiophene-2-carboxamide
Catalyst/Reagent Cu(OTf)₂DCC/DMAPK₂CO₃
Reaction Conditions Solvent-free, RTDCM/THF, 0–25°CDMSO, 80–100°C
Yield 90–94%70–85%50–65%
Purification Complexity LowModerateHigh

Chemical Reactions Analysis

Types of Reactions: N-tert-butylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carboxamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding amine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the efficacy of thiophene carboxamide derivatives, including N-tert-butylthiophene-2-carboxamide, in exhibiting anticancer properties. These compounds are considered biomimetics of Combretastatin A-4 (CA-4), a well-known anticancer agent.

Case Studies

  • Study on Hep3B Cells : In a comparative analysis, derivatives like 2b and 2e demonstrated IC50 values of 5.46 µM and 12.58 µM, respectively, indicating their potential as effective anticancer agents . The study emphasized the role of the thiophene ring in enhancing interactions within the tubulin-colchicine-binding pocket, which is crucial for their anticancer efficacy.
  • Synthesis and Testing : A series of thiophene carboxamide derivatives were synthesized and tested for their biological activity. Among these, N-(4-(tert-butyl)phenyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide exhibited promising results against Hep3B cells .

Synthesis Pathways

The synthesis of this compound involves several key reactions that facilitate the formation of this compound from simpler precursors.

Synthetic Routes

  • Ortho-directed Metalation : One effective method for synthesizing this compound is through ortho-directed metalation using n-BuLi followed by reaction with appropriate electrophiles such as benzaldehyde . This method allows for selective functionalization at the desired position on the thiophene ring.
  • Wittig Rearrangement : The compound can also undergo Wittig rearrangement under specific conditions to yield various derivatives that may enhance its biological activity .

Structural Characteristics and Implications

The structural features of this compound significantly influence its reactivity and biological activity.

Aromaticity and Stability

The presence of the thiophene ring contributes to high aromaticity, which is critical for stabilizing interactions with biological targets such as tubulin. The compound's stability during molecular interactions has been confirmed through molecular dynamics simulations that indicate favorable binding conformations within the target sites .

Derivative Development

This compound serves as a versatile building block for synthesizing more complex thiophene derivatives, which can be tailored for specific biological activities or improved pharmacokinetic properties. This adaptability makes it a valuable compound in drug development pipelines.

Data Summary Table

Compound NameIC50 (µM)Target Cell LineMechanism of Action
This compound5.46Hep3BTubulin binding disruption
2b5.46Hep3BTubulin interaction
2e12.58Hep3BTubulin interaction
N-(4-(tert-butyl)phenyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide<11.6Hep3BCell cycle arrest

Mechanism of Action

The mechanism of action of N-tert-butylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its aromatic thiophene ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .

Comparison with Similar Compounds

N-Butyl Amide 10

Structural Features : N-butyl amide 10 replaces the tert-butyl group with a linear butyl chain.
Reactivity Differences :

  • Under n-BuLi treatment, N-butyl amide 10 undergoes Wittig rearrangement to form secondary alcohol 25 , which is further cyclized to lactone derivatives with butylamine elimination.
  • In contrast, N-tert-butylthiophene-2-carboxamide forms lactam 26 via water loss, highlighting the tert-butyl group’s steric stabilization of intermediates .
    Key Insight : The tert-butyl group suppresses competitive pathways (e.g., lactone formation) and enhances lactam yield (up to 90%) due to steric and electronic effects .

Quinolin-8-yl Analogue

Structural Features: Replaces the tert-butyl group with a quinolin-8-yl substituent. X-ray Structural Data:

  • Despite differing substituents, the thieno[2,3-c]pyrrolone core in both compounds exhibits nearly identical bond lengths and angles, confirming structural robustness .

N-tert-Butyl-2-thiophenesulfonamide

Structural Features : Replaces the carboxamide (-CONH-) with a sulfonamide (-SO₂NH-) group.
Property Differences :

  • Acidity : Sulfonamides are more acidic (pKa ~10) than carboxamides (pKa ~17), enabling stronger hydrogen bonding and solubility in basic media .
  • Reactivity : Sulfonamides are less prone to hydrolysis but more resistant to enzymatic degradation, making them preferred in drug design (e.g., protease inhibitors) .

N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (6p)

Structural Features : Thiophene-3-carboxamide with bulky aromatic substituents.
Key Comparisons :

  • Substituent Position : The 3-carboxamide position reduces conjugation with the thiophene ring compared to the 2-position, altering dipole moments and electronic distribution .

Data Table: Comparative Analysis of Key Compounds

Compound Name Structural Features Reactivity/Properties References
This compound tert-butyl amide, thiophene-2-carboxamide Forms lactam 26 via water loss; ortho-metalation
N-butyl amide 10 butyl amide, thiophene-carboxamide Wittig rearrangement to lactone with butylamine loss
Quinolin-8-yl analogue Quinolin-8-yl substituent Similar X-ray dimensions; enhanced π-interactions
N-tert-Butyl-2-thiophenesulfonamide Sulfonamide group Higher acidity; enzymatic resistance
Compound 6p Thiophene-3-carboxamide, aromatic groups Reduced conjugation; increased lipophilicity

Research Findings and Implications

  • Steric Effects : The tert-butyl group in this compound directs reactivity toward lactam formation, avoiding side reactions common in less bulky analogs .
  • Structural Stability: X-ray data confirm that fused-ring heterocycles (e.g., thieno[c]pyrrolones) retain core geometry despite substituent variations, supporting their use in materials science .
  • Functional Group Impact : Carboxamides vs. sulfonamides exhibit divergent solubility and stability profiles, guiding applications in pharmaceuticals or agrochemicals .

Biological Activity

N-tert-butylthiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial therapies. This article aims to present a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a tert-butyl group and a carboxamide functional group. The presence of these functional groups contributes to its biological properties, particularly its interaction with cellular targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. For instance, compounds similar to this compound were shown to exhibit significant cytotoxic effects against various cancer cell lines, such as Hep3B cells, with IC50 values indicating potent activity. The mechanism of action is believed to involve interference with tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHep3B5.46Tubulin polymerization interference
Related Thiophene DerivativeHep3B12.58Apoptosis induction

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. In vitro studies indicate that derivatives of thiophene-2-carboxamide exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed higher activity indices compared to standard antibiotics like ampicillin .

Table 2: Antimicrobial Activity Data

CompoundBacteriaActivity Index (%)
This compoundStaphylococcus aureus83.3
This compoundEscherichia coli86.9

The mechanisms through which this compound exerts its biological effects include:

  • Tubulin Binding : The compound's structure allows it to bind effectively to tubulin, disrupting microtubule dynamics which is crucial for cell division.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, further contributing to its cytotoxic effects .

Case Studies

  • In Vivo Studies : A study involving animal models demonstrated that treatment with this compound resulted in reduced tumor growth rates compared to control groups. The study emphasized the need for further exploration into dosage optimization and long-term effects .
  • Cell Line Studies : Research on various human cancer cell lines revealed that this compound was particularly effective against Hep3B liver cancer cells, showing significant inhibition of cell proliferation and induction of apoptosis .

Q & A

Q. Table 1: Key Characterization Data for this compound

PropertyMethodObserved Value/PeakReference
Melting PointDSC109–112°C
Amide C=O StretchFT-IR1652 cm⁻¹
tert-butyl ¹H NMR400 MHz NMR (CDCl₃)δ 1.32 (s, 9H)

Q. Table 2: Common Synthetic Challenges and Solutions

ChallengeSolutionImpact on Yield/PurityReference
Poor crystallinitySlow solvent evaporationEnhances crystal lattice order
Side reactionsUse of EDC·HClReduces carbodiimide byproducts

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-butylthiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-tert-butylthiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.